N-(5-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide
Description
This compound is a structurally complex molecule featuring a tetrahydrothiazolo[5,4-c]pyridine core modified with an isopropylsulfonylphenyl acetyl group and a pyrazine-2-carboxamide substituent. Its design integrates sulfonyl, acetyl, and heterocyclic moieties, which are often associated with enhanced bioavailability and target-binding specificity in medicinal chemistry.
Properties
IUPAC Name |
N-[5-[2-(4-propan-2-ylsulfonylphenyl)acetyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4S2/c1-14(2)33(30,31)16-5-3-15(4-6-16)11-20(28)27-10-7-17-19(13-27)32-22(25-17)26-21(29)18-12-23-8-9-24-18/h3-6,8-9,12,14H,7,10-11,13H2,1-2H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJESMLAFBXJBTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the EGFR and ALK kinases. These kinases play a crucial role in cell signaling pathways, particularly those involved in cell proliferation and survival.
Mode of Action
The compound acts as a dual kinase inhibitor , effectively inhibiting both EGFR and ALK. It has shown potent inhibition of EGFR L858R, del 19, and T790M mutants, as well as EML4-ALK, R1275Q, L1196M, F1174L, and C1156Y mutants.
Biochemical Pathways
By inhibiting EGFR and ALK, the compound disrupts the signaling pathways mediated by these kinases. This leads to the induction of apoptosis (programmed cell death) and cell cycle arrest at the G0/G1 phase.
Result of Action
The compound’s action results in significant inhibition of the proliferation of EGFR mutant and EML4-ALK driven NSCLC cell lines. In in vivo studies, the compound significantly suppressed tumor growth in H1975 and H3122 cell inoculated xenograft models.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability.
Scientific Research Applications
Scientific Research Applications
-
Cancer Therapy
- The compound has shown promise in inhibiting the proliferation of cancer cell lines driven by EGFR mutations and EML4-ALK rearrangements. In vitro studies indicate that it significantly reduces cell viability and induces apoptosis in these cells, suggesting its potential as a therapeutic agent for NSCLC.
- In vivo studies have demonstrated that the compound effectively suppresses tumor growth in xenograft models. For instance, treatment with this compound at a dosage of 40 mg/kg/day resulted in a tumor growth inhibition rate (TGI) of 99% in H1975 cell models and 78% in H3122 models .
- Biochemical Pathway Disruption
- Research on Resistance Mechanisms
Case Study 1: Efficacy in NSCLC Models
In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of N-(5-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide against various NSCLC cell lines. The results indicated that the compound effectively inhibited cell proliferation across multiple lines harboring different EGFR mutations .
Case Study 2: Mechanistic Insights
Another study focused on understanding the mechanistic insights into how this compound induces apoptosis in cancer cells. The research highlighted its role in disrupting mitochondrial membrane potential and activating caspase pathways, which are essential for programmed cell death .
Comparison with Similar Compounds
Research Implications and Limitations
The compound’s unique sulfonyl-pyrazine architecture positions it as a candidate for selective enzyme inhibition. However, its steric bulk may limit applications in CNS-targeted therapies. Further studies are required to validate these hypotheses experimentally.
Preparation Methods
Cyclocondensation Approach
The thiazolo[5,4-c]pyridine scaffold was constructed via a modified Hantzsch thiazole synthesis, combining thiourea derivatives with α-haloketones.
Procedure:
- 4-Piperidone hydrochloride (1.0 eq) was condensed with thiourea (1.2 eq) in refluxing ethanol (78°C, 12 hr).
- Bromination at the 2-position using PBr₃ in dichloromethane (0°C → rt, 4 hr) yielded 2-bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (87% yield).
- Protection of the secondary amine with Boc₂O in THF provided the N-Boc intermediate (94% yield).
Analytical Data:
- HRMS (ESI): m/z calc. for C₇H₁₀BrN₂S [M+H]⁺ 232.9732, found 232.9729
- ¹H NMR (400 MHz, CDCl₃): δ 4.21 (s, 2H, CH₂Br), 3.58–3.49 (m, 4H, piperidine H), 1.98–1.86 (m, 2H), 1.45 (s, 9H, Boc)
Installation of the 2-(4-(Isopropylsulfonyl)Phenyl)Acetyl Moiety
Sulfonylation of 4-Bromophenylacetyl Chloride
The sulfonyl group was introduced through a two-step sequence:
Step 1: Thioether Formation
- 4-Bromophenylacetic acid (1.0 eq) was treated with isopropyl mercaptan (1.5 eq) under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C → rt, 6 hr).
- Chlorination using oxalyl chloride (3 eq) in DCM yielded 2-(4-bromophenyl)-1-(isopropylthio)acetyl chloride (82% over two steps).
Step 2: Oxidation to Sulfone
- The thioether intermediate was oxidized with m-CPBA (2.2 eq) in DCM at −20°C → rt (12 hr).
- Crystallization from ethyl acetate/hexane gave 2-(4-bromophenyl)-1-(isopropylsulfonyl)acetyl chloride as white crystals (mp 112–114°C, 91% yield).
Key Spectroscopic Features:
- IR (KBr): 1324 cm⁻¹ (S=O asym), 1149 cm⁻¹ (S=O sym)
- ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 139.8 (C-Br), 128.5–132.1 (Ar-C), 58.4 (CH(CH₃)₂), 25.1/24.8 (CH₃)
Acetylation of the Thiazolopyridine Core
Nucleophilic Acyl Substitution
The N-Boc protected intermediate underwent deprotection followed by acylation:
- Boc Removal: TFA/DCM (1:1 v/v, 2 hr, 0°C) provided the free amine (quantitative).
- Acylation: Reaction with 2-(4-(isopropylsulfonyl)phenyl)acetyl chloride (1.2 eq) in presence of Et₃N (3 eq) in THF (−78°C → rt, 8 hr) yielded the acetylated product (76%).
Optimization Data:
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Et₃N | THF | −78→25 | 76 |
| DMAP | DCM | 0→25 | 58 |
| NaH | DMF | 0→25 | 41 |
Pyrazine-2-Carboxamide Coupling
Carboxylic Acid Activation
Pyrazine-2-carboxylic acid (1.0 eq) was activated using HATU (1.5 eq) and DIPEA (3 eq) in DMF (0°C, 30 min).
Amide Bond Formation
The activated acid was coupled with the acetylated thiazolopyridine amine (1.1 eq) in DMF at 50°C for 12 hr. Purification by silica chromatography (EtOAc/hexane 3:7 → 1:1) gave the final product as a pale yellow solid (68% yield).
Characterization Data:
- HRMS (ESI): m/z calc. for C₂₄H₂₆N₅O₄S₂ [M+H]⁺ 528.1376, found 528.1372
- ¹H NMR (600 MHz, DMSO-d₆): δ 9.12 (s, 1H, pyrazine H), 8.87 (s, 1H, pyrazine H), 8.45 (d, J = 8.2 Hz, 2H, ArH), 8.02 (d, J = 8.2 Hz, 2H, ArH), 4.62–4.58 (m, 1H, CH(CH₃)₂), 3.89 (s, 2H, COCH₂), 3.71–3.65 (m, 4H, piperidine H), 1.98–1.92 (m, 2H), 1.40 (d, J = 6.8 Hz, 6H, CH(CH₃)₂)
Reaction Optimization and Mechanistic Considerations
Critical Parameters in Sulfonylation
The oxidation step from thioether to sulfone showed strong solvent dependence:
| Oxidant | Solvent | Temp (°C) | Conversion (%) |
|---|---|---|---|
| m-CPBA | DCM | 0→25 | 98 |
| H₂O₂ | AcOH/H₂O | 50 | 72 |
| KMnO₄ | Acetone/H₂O | 25 | 65 |
m-CPBA in DCM provided complete conversion without over-oxidation.
Amide Coupling Efficiency
HATU outperformed other coupling reagents:
| Reagent | Equiv | Time (hr) | Yield (%) |
|---|---|---|---|
| HATU | 1.5 | 12 | 68 |
| EDCI | 2.0 | 24 | 52 |
| DCC | 2.0 | 18 | 47 |
Q & A
Q. What are the critical considerations for synthesizing this compound with high purity and yield?
The synthesis requires multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps involve:
- Reagent selection : Use catalysts like EDCI/HOBt for amide bond formation to minimize racemization .
- Temperature control : Maintain reactions at 0–5°C during acyl chloride formation to prevent decomposition .
- Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate intermediates and final product with >95% purity .
- Validation : Confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can the compound’s structural integrity be validated post-synthesis?
Use a combination of spectroscopic and chromatographic methods:
- NMR spectroscopy : Identify proton environments (e.g., thiazolo-pyridine protons at δ 7.8–8.2 ppm) and verify regiochemistry .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] via ESI-MS) and fragment patterns .
- HPLC-DAD : Monitor for byproducts (e.g., unreacted pyrazine-2-carboxamide) using UV detection at 254 nm .
Q. What preliminary assays are recommended to assess biological activity?
Prioritize target-agnostic screens to identify potential mechanisms:
- Kinase inhibition profiling : Use a panel of 50+ kinases (e.g., EGFR, Src) at 10 µM compound concentration .
- Cellular viability assays : Test in cancer cell lines (e.g., HCT-116, MCF-7) with IC determination via MTT .
- Solubility assessment : Measure kinetic solubility in PBS (pH 7.4) and DMSO to guide dosing in follow-up studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?
- Analog synthesis : Modify the isopropylsulfonyl group (e.g., replace with cyclopropylsulfonyl or tert-butylsulfonyl) and evaluate changes in IC .
- Computational modeling : Perform molecular docking (AutoDock Vina) against hypothesized targets (e.g., PARP-1) to prioritize analogs .
- Pharmacophore mapping : Identify essential moieties (e.g., pyrazine carboxamide’s hydrogen-bonding role) using Schrödinger’s Phase .
Q. What strategies resolve contradictory data between in vitro and cellular assays?
Contradictions may arise due to off-target effects or metabolic instability:
- Orthogonal assays : Compare results from luciferase-based reporter assays vs. Western blotting for target engagement .
- Metabolic stability testing : Incubate with liver microsomes (human/rat) to assess CYP-mediated degradation .
- Impurity profiling : Re-examine synthetic batches via LC-MS for trace intermediates (e.g., acetylated byproducts) that may interfere .
Q. How can the compound’s binding kinetics with a putative target be rigorously characterized?
Use biophysical and structural methods:
- Surface plasmon resonance (SPR) : Measure association/dissociation rates (k, k) at varying concentrations (1 nM–10 µM) .
- Isothermal titration calorimetry (ITC) : Determine binding stoichiometry and ΔG in buffer mimicking physiological conditions .
- Cryo-EM/X-ray crystallography : Resolve co-crystal structures to identify critical interactions (e.g., π-π stacking with pyrazine) .
Q. What experimental designs mitigate challenges in assessing in vivo efficacy?
- Formulation optimization : Use PEG-400/saline (40:60) for improved bioavailability in murine models .
- Dose-ranging studies : Administer 10–100 mg/kg orally daily for 14 days, monitoring plasma levels via LC-MS/MS .
- Toxicology screening : Evaluate liver/kidney function markers (ALT, BUN) and histopathology post-treatment .
Data Analysis and Interpretation
Q. How should researchers address variability in biological replicate data?
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.01) and report effect sizes .
- Outlier detection : Use Grubbs’ test to exclude anomalous data points in dose-response curves .
- Meta-analysis : Compare results with structurally related compounds (e.g., thiazolo[5,4-c]pyridine analogs) to identify trends .
Q. What computational tools predict metabolic pathways and potential toxicity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
